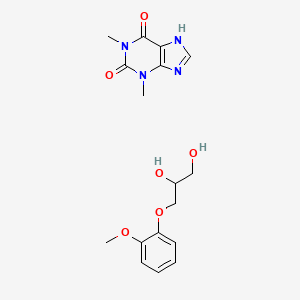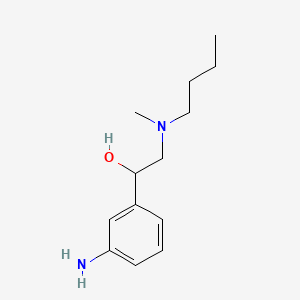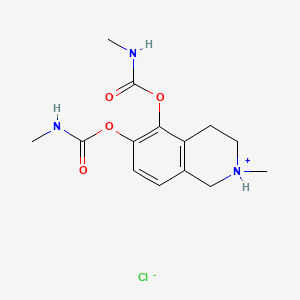
Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride is a complex organic compound belonging to the isoquinoline alkaloid family. This compound is characterized by its intricate molecular structure, which includes a tetrahydroisoquinoline core with additional functional groups such as N-methylcarbamyloxy moieties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride typically involves multiple steps, starting with the base isoquinoline structure. The process may include:
Reduction: The isoquinoline core is reduced to form the tetrahydroisoquinoline structure.
Functionalization: Introduction of the N-methylcarbamyloxy groups at the 5 and 6 positions of the tetrahydroisoquinoline ring.
Purification: The final product is purified to achieve the desired purity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Tetrahydroisoquinoline: A closely related compound with a similar core structure but lacking the N-methylcarbamyloxy groups.
Isoquinoline derivatives: Other isoquinoline-based compounds with different substituents and functional groups.
Uniqueness: Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride is unique due to its specific combination of functional groups and its potential biological and industrial applications.
属性
CAS 编号 |
63982-18-3 |
|---|---|
分子式 |
C14H20ClN3O4 |
分子量 |
329.78 g/mol |
IUPAC 名称 |
[2-methyl-5-(methylcarbamoyloxy)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] N-methylcarbamate;chloride |
InChI |
InChI=1S/C14H19N3O4.ClH/c1-15-13(18)20-11-5-4-9-8-17(3)7-6-10(9)12(11)21-14(19)16-2;/h4-5H,6-8H2,1-3H3,(H,15,18)(H,16,19);1H |
InChI 键 |
TZEYIOKZNXRTCG-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=C(C2=C(C[NH+](CC2)C)C=C1)OC(=O)NC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




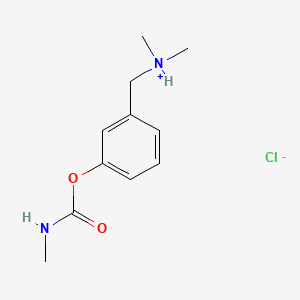
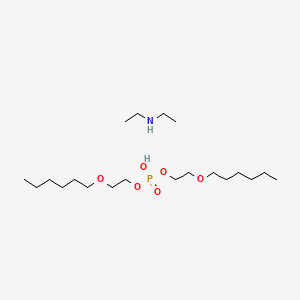
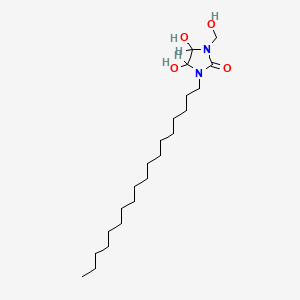

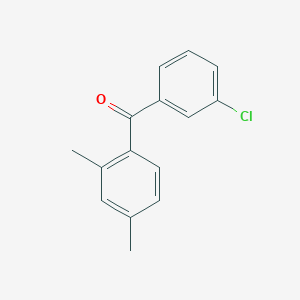
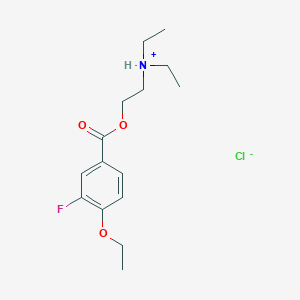
![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)

